2,3-Diamino-4-methoxypyridine

Description

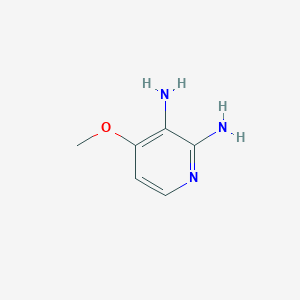

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYMHQOWIHQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436763 | |

| Record name | 2,3-Diamino-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-16-5 | |

| Record name | 4-Methoxy-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127356-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diamino-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Diamino-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2,3-diamino-4-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly reported synthesis in the literature, this guide outlines a plausible multi-step pathway starting from commercially available 2,4-dichloropyridine. The proposed route leverages established transformations in pyridine chemistry, including nitration, selective nucleophilic aromatic substitution (SNA), and reduction.

Proposed Synthesis Pathway: A Step-by-Step Approach

The recommended synthetic route to this compound begins with the nitration of 2,4-dichloropyridine, followed by a regioselective amination, methoxylation, and a final reduction of the nitro group. This pathway is designed to control the regiochemistry of the substituents on the pyridine ring.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each key transformation in the proposed synthesis of this compound.

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

This initial step involves the nitration of 2,4-dichloropyridine to introduce a nitro group at the 3-position.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base, such as sodium carbonate, until the pH is neutral.

-

The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Amino-4-chloro-3-nitropyridine

This step involves the regioselective amination of 2,4-dichloro-3-nitropyridine. The electron-withdrawing nitro group activates the C4 position for nucleophilic aromatic substitution more than the C2 position, leading to selective amination at the 4-position.

Experimental Protocol:

-

Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent, such as ethanol or isopropanol, in a sealed reaction vessel.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress should be monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with water, and dry to afford 2-amino-4-chloro-3-nitropyridine.

Step 3: Synthesis of 2-Amino-4-methoxy-3-nitropyridine

The third step is the methoxylation of the remaining chloro-substituent at the 4-position.

Experimental Protocol:

-

Suspend 2-amino-4-chloro-3-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent to give 2-amino-4-methoxy-3-nitropyridine.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group to yield the target compound.

Experimental Protocol:

-

Dissolve 2-amino-4-methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed (TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key intermediates and expected outcomes for the proposed synthesis of this compound. Please note that as this is a proposed pathway, the yields are estimates based on analogous reactions reported in the literature and would require experimental validation.

| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | 2,4-Dichloropyridine | 2,4-Dichloro-3-nitropyridine | HNO₃, H₂SO₄ | 85-95 |

| 2 | 2,4-Dichloro-3-nitropyridine | 2-Amino-4-chloro-3-nitropyridine | NH₃ (aq) | 70-80 |

| 3 | 2-Amino-4-chloro-3-nitropyridine | 2-Amino-4-methoxy-3-nitropyridine | NaOMe, MeOH | 75-85 |

| 4 | 2-Amino-4-methoxy-3-nitropyridine | This compound | H₂, Pd/C | 80-90 |

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups at each stage.

Caption: Logical workflow for the synthesis of this compound.

Characterization of 2,3-Diamino-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diamino-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the diaminopyridine scaffold in biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, proposed synthesis, and analytical characterization of this compound. Given the limited availability of experimental data for this specific compound, information from closely related analogs is presented to provide a predictive characterization. Detailed hypothetical experimental protocols for its synthesis and analysis are included, alongside a discussion of potential biological activities based on the known pharmacology of similar structures.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₉N₃O | - |

| Molecular Weight | 139.16 g/mol | Calculated |

| Molecular Weight (Dihydrochloride Salt) | 212.08 g/mol | Experimental[1] |

| Appearance | Light Brown Solid (Dihydrochloride Salt) | Experimental[1] |

| Melting Point | Not available | Data for 2,3-Diaminopyridine: 110-115 °C. |

| Boiling Point | Not available | Data for 2-Amino-4-methoxypyridine: 258.6 °C (Predicted). |

| Solubility | Not available | 2-Amino-4-methoxypyridine is soluble in DMSO and methanol, and slightly soluble in water. |

| pKa | Not available | Predicted pKa for 2-Amino-4-methoxypyridine is 7.79.[2] |

Synthesis and Purification

A definitive, published synthesis for this compound was not identified. However, based on established synthetic routes for analogous diaminopyridines, a plausible synthetic pathway is proposed starting from 4-methoxypyridine. This proposed pathway involves a three-step process: nitration, amination, and reduction.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols based on established procedures for similar compounds.[3][4][5]

Step 1: Nitration of 4-Methoxypyridine to 4-Methoxy-3-nitropyridine

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 4-methoxypyridine (10.9 g, 0.1 mol).

-

Maintain the temperature below 10 °C during the addition.

-

To this mixture, add a solution of fuming nitric acid (6.3 mL, 0.15 mol) in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxy-3-nitropyridine.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Amination of 4-Methoxy-3-nitropyridine to 2-Amino-4-methoxy-3-nitropyridine

-

In a flame-dried three-neck flask equipped with a reflux condenser and a nitrogen inlet, add liquid ammonia (100 mL) at -78 °C (dry ice/acetone bath).

-

Add a catalytic amount of ferric nitrate.

-

Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodamide.

-

Dissolve 4-methoxy-3-nitropyridine (15.4 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the sodamide suspension.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine to this compound

-

To a mixture of 2-amino-4-methoxy-3-nitropyridine (1.7 g, 0.01 mol) in ethanol (50 mL) and water (10 mL), add iron powder (3.3 g, 0.06 mol) and a few drops of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with sodium carbonate solution to pH 9.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield this compound.

Purification Protocol

-

The crude this compound can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.

-

Alternatively, recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture can be employed.

-

For the purification of the dihydrochloride salt, the free base can be dissolved in ethanol and treated with an excess of ethanolic HCl. The resulting precipitate can be collected by filtration and washed with cold ethanol.[4]

Analytical Characterization

No specific analytical data for this compound has been found in the reviewed literature. The following sections provide predicted spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

-

δ ~7.0-7.5 ppm (d, 1H): Aromatic proton at C5.

-

δ ~6.0-6.5 ppm (d, 1H): Aromatic proton at C6.

-

δ ~5.0-6.0 ppm (br s, 2H): Amino protons at C3.

-

δ ~4.0-5.0 ppm (br s, 2H): Amino protons at C2.

-

δ ~3.8 ppm (s, 3H): Methoxy protons.

Predicted ¹³C NMR (in DMSO-d₆):

-

δ ~150-160 ppm: C4 (attached to methoxy group).

-

δ ~140-150 ppm: C2 (attached to amino group).

-

δ ~130-140 ppm: C3 (attached to amino group).

-

δ ~110-120 ppm: C5.

-

δ ~100-110 ppm: C6.

-

δ ~55 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

Predicted Major IR Peaks (cm⁻¹):

-

3450-3300: N-H stretching vibrations of the two amino groups (symmetric and asymmetric).

-

3050-3000: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching of the methoxy group.

-

1620-1580: N-H scissoring and C=C/C=N ring stretching vibrations.

-

1250-1200: Aryl C-O stretching of the methoxy group.

Mass Spectrometry

Predicted Mass Spectrum:

-

[M]⁺: Expected at m/z = 139.0746 (for C₆H₉N₃O).

-

[M+H]⁺: Expected at m/z = 140.0824.

-

Fragmentation: Likely fragmentation patterns would involve the loss of the methoxy group (-CH₃, -OCH₃) and potentially cleavage of the pyridine ring.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the diaminopyridine scaffold is a well-established pharmacophore in various therapeutic areas.

Potential as an Enzyme Inhibitor

Many diaminopyrimidine and diaminopyridine derivatives are known to function as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6] This inhibition can lead to antimicrobial and anticancer effects.

Caption: Potential inhibition of Dihydrofolate Reductase.

Potential Cytotoxic Activity

Substituted diaminopyridines and related heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for such compounds can be diverse, including the induction of apoptosis or cell cycle arrest.

Caption: General workflow of potential cytotoxic activity.

Other Potential Activities

Derivatives of diaminopyridines have also been explored as inhibitors of other kinases, such as Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling pathways.[9]

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery. While direct experimental data is scarce, this guide provides a foundational understanding of its likely characteristics and a framework for its synthesis and analysis based on the chemistry of related compounds. Further research is warranted to experimentally validate the proposed synthesis, fully characterize the compound, and explore its biological activity profile. The information compiled herein serves as a valuable resource for researchers embarking on studies involving this and similar substituted diaminopyridines.

References

- 1. This compound, Dihydrochloride Salt_北京德威钠生物技术有限公司 [gbwol.com]

- 2. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 6. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2,3-Diamino-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Diamino-4-methoxypyridine. Due to the limited availability of experimental data in public-domain literature and databases, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d, J=5.5 Hz | 1H | H-6 |

| ~6.20 | d, J=5.5 Hz | 1H | H-5 |

| ~5.50 | s (broad) | 2H | C2-NH₂ |

| ~4.80 | s (broad) | 2H | C3-NH₂ |

| ~3.80 | s | 3H | OCH₃ |

Note: Chemical shifts and coupling constants are estimates and may vary depending on experimental conditions. Broad signals for amino protons are expected due to exchange.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-4 |

| ~145.0 | C-2 |

| ~138.0 | C-6 |

| ~125.0 | C-3 |

| ~100.0 | C-5 |

| ~55.0 | OCH₃ |

Note: These are predicted chemical shifts. Actual values can be influenced by solvent and temperature.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (CH₃) |

| 1620 - 1580 | Strong | C=C and C=N stretching (pyridine ring) |

| 1500 - 1450 | Medium | N-H bending |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 124 | High | [M - CH₃]⁺ |

| 110 | Medium | [M - NH₂ - H]⁺ or [M - CHO]⁺ |

| 95 | Medium | [M - CH₃ - NH₂ - H]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic amines and ethers.

Hypothetical Experimental Protocols

The following protocols are based on general procedures for the synthesis and spectroscopic analysis of related aminopyridine compounds and should be adapted and optimized for this compound.

Synthesis of this compound

A plausible synthetic route to this compound could involve the reduction of a corresponding nitro-substituted precursor.

Procedure:

-

Nitration: 4-Methoxy-2-aminopyridine is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position, yielding 4-methoxy-3-nitro-2-aminopyridine.

-

Reduction: The resulting 4-methoxy-3-nitro-2-aminopyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), is used to reduce the nitro group to an amino group.

-

Work-up and Purification: Following the reduction, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon atom.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is obtained using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Diamino-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,3-Diamino-4-methoxypyridine is limited in publicly available literature. This guide provides available information and supplements it with data from closely related isomers and derivatives to offer a comprehensive overview for research and development purposes. All data presented should be confirmed through independent analysis.

Introduction

This compound is a substituted pyridine derivative featuring two amino groups and a methoxy group. This arrangement of functional groups makes it a molecule of interest in medicinal chemistry and materials science. Pyridine-based compounds are integral to numerous clinically used drugs and exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The amino and methoxy substituents on the pyridine ring can significantly influence the molecule's electronic properties, basicity, and potential for hydrogen bonding, making it a versatile building block for synthesizing more complex, biologically active molecules[3][4]. Derivatives of diaminopyridine are used as reagents in the synthesis of imidazopyridines and organometallic complexes, which have shown promising antiproliferative and antibacterial activities[5].

Molecular Structure and Properties

Table 1: Core Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-Amino-4-methoxypyridine[6][7] | 4-Amino-3-methoxypyridine[4] | 2,3-Diaminopyridine |

| CAS Number | Not Available | 10201-73-7 | 52334-90-4 | 452-58-4 |

| Molecular Formula | C₆H₉N₃O | C₆H₈N₂O | C₆H₈N₂O | C₅H₇N₃ |

| Molecular Weight | 139.15 g/mol | 124.14 g/mol | 124.14 g/mol | 109.13 g/mol |

| Appearance | Solid (Predicted) | White to Pale Yellow Solid/Crystal[6] | Off-white to brown solid[4] | Very Dark Brown Solid |

Table 2: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-Amino-4-methoxypyridine[6] | 4-Amino-3-methoxypyridine[4] | 2,3-Diaminopyridine |

| Melting Point | N/A | 116-121 °C | N/A | 110-115 °C |

| Boiling Point | N/A | 258.6 °C (Predicted) | N/A | N/A |

| Solubility | Soluble in DMSO, Methanol (Predicted) | Soluble in DMSO, Methanol; Slightly soluble in water.[6] | N/A | Soluble in water (50 mg/mL) |

| pKa (of conjugate acid) | N/A | 7.79 (Predicted)[6] | N/A | N/A |

| λmax | N/A | 280 nm (in CHCl₃)[6] | N/A | N/A |

Experimental Protocols: Synthesis

While a specific, validated synthesis for this compound is not published, its synthesis can be logically inferred from established methods for structurally similar compounds. A plausible route would involve the nitration of a methoxy-aminopyridine precursor followed by reduction.

Method 1: Hypothetical Synthesis via Nitration and Reduction (Inferred from[8])

This proposed workflow starts with a suitable aminomethoxypyridine and introduces a second amino group through a two-step nitration and reduction process.

Caption: Hypothetical synthesis of this compound.

Protocol:

-

Nitration: 4-Amino-3-methoxypyridine would be carefully dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise while maintaining the low temperature to control the reaction.

-

Work-up: After the reaction is complete, the mixture would be poured onto ice, and the pH carefully adjusted with a base to precipitate the nitro-substituted intermediate.

-

Reduction: The isolated 4-methoxy-nitro-aminopyridine intermediate would be reduced to the corresponding diamine. Common methods include using tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere[8].

-

Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as recrystallization or column chromatography.

Method 2: Synthesis of the Related Isomer 2-Amino-4-methoxypyridine[6]

This established protocol demonstrates a common strategy for synthesizing substituted aminopyridines.

Protocol:

-

Reaction Setup: 4-chloropyridin-2-amine (10 g, 78.1 mmol) is dissolved in a 1 M sodium methanol solution (50 mL) in a sealed reaction tube.[6]

-

Heating: The reaction mixture is heated at 145 °C for 6 hours.[6]

-

Isolation: Upon completion, the solvent is removed by distillation under reduced pressure to yield the crude product.[6]

-

Purification: The crude product is purified by silica gel column chromatography using a 10% dichloromethane solution in methanol as the eluent. This yields 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[6]

Chemical Reactivity and Potential Biological Activity

The chemical nature of this compound is defined by its three functional groups:

-

Pyridine Ring: The nitrogen atom in the ring imparts basic properties and can be protonated or act as a ligand for metal complexes.

-

Amino Groups: The two amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They are also key sites for hydrogen bonding. The ortho-disposition of the amino groups makes this compound a suitable precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which have demonstrated significant antitumor and antiviral activities[5].

-

Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity and regioselectivity of electrophilic substitution reactions on the pyridine ring.

Potential Biological Roles: While the specific biological activity of this compound has not been reported, the activities of related compounds suggest potential therapeutic applications:

-

Enzyme Inhibition: The isomer 2-Amino-4-methoxypyridine is known as a highly selective inhibitor of inducible nitric oxide synthase (iNOS)[6][9]. It is plausible that this compound could exhibit similar inhibitory activity against iNOS or other related enzymes.

-

Ion Channel Modulation: Diaminopyridine derivatives, such as 3,4-diaminopyridine, are known to function as potassium channel blockers, which enhances neurotransmitter release. This mechanism is utilized in treatments for certain neuromuscular disorders.

-

Anticancer and Antimicrobial Agents: The broader class of diaminopyrimidine and diaminopyridine derivatives has been explored for various biological activities, including antitumor, anti-inflammatory, and antibacterial effects[1]. The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors has yielded compounds with potent antiproliferative effects against cancer cell lines[5].

Caption: Potential mechanism of action for a diaminopyridine derivative.

Spectral Data Analysis

No specific spectral data for this compound was found. However, based on its structure and data from isomers, the following characteristics can be predicted:

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and broad signals for the two amino group protons.

-

¹³C NMR: The spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The positions of the carbons bearing the amino and methoxy groups would be significantly shifted.

-

Mass Spectrometry: For 2-Amino-4-methoxypyridine, an ESI-MS analysis shows a peak at m/z = 125.04 [M+H]⁺[6]. A similar analysis for this compound would be expected to show a [M+H]⁺ peak around m/z = 140.16.

-

IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations for the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic and methoxy groups, C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While direct experimental data is sparse, analysis of its structural isomers and related diaminopyridine compounds provides a strong foundation for future research. Its combination of nucleophilic amino groups, an electron-donating methoxy group, and a core pyridine structure makes it a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammatory diseases, and infectious agents. The synthetic pathways and potential biological activities outlined in this guide offer valuable starting points for scientists and researchers aiming to explore the full potential of this and similar molecules. Further investigation is warranted to fully characterize its physicochemical properties and to evaluate its biological profile.

References

- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]

- 7. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. 2-Amino-4-methoxypyridine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Crystal Structure of the 2,3-Diaminopyridinium Cation

Introduction

A definitive crystal structure for the neutral compound 2,3-Diamino-4-methoxypyridine is not currently available in open-access crystallographic databases. However, a detailed structural analysis of the protonated form, the 2,3-diaminopyridinium cation, has been reported as part of the salt, 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate.[1][2] This technical guide provides a comprehensive overview of the crystal structure of this cation, its synthesis, and the supramolecular architecture established through various intermolecular interactions. The biological context of 2,3-diaminopyridine derivatives is also briefly discussed.

Data Presentation

The crystallographic data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate provides valuable insights into the geometry and bonding of the 2,3-diaminopyridinium cation.[1]

Table 1: Crystallographic Data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate [1]

| Parameter | Value |

| Chemical Formula | C₅H₈N₃⁺ · C₁₁H₈NO₃⁻ |

| Formula Weight (Mr) | 312.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4338 (12) |

| b (Å) | 7.7462 (7) |

| c (Å) | 19.4626 (14) |

| β (°) | 128.806 (4) |

| Volume (ų) | 1460.8 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ |

| Crystal Size (mm) | 0.24 × 0.21 × 0.11 |

In the salt structure, the pyridine nitrogen of the 2,3-diaminopyridine moiety is protonated, leading to the formation of the 2,3-diaminopyridinium cation. This cation is essentially planar.[1][3] The crystal packing is stabilized by a network of hydrogen bonds and π–π stacking interactions.[1][2]

Experimental Protocols

Synthesis of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate

The synthesis of the title salt involves a straightforward acid-base reaction between 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid.

-

Materials:

-

2,3-Diaminopyridine

-

4-Methoxyquinoline-2-carboxylic acid

-

Methanol

-

-

Procedure:

-

Equimolar amounts of 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid are dissolved in hot methanol.

-

The resulting solution is stirred for a brief period.

-

The solution is then allowed to stand at room temperature.

-

Slow evaporation of the solvent yields single crystals of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate suitable for X-ray diffraction.

-

General Synthesis of 2,3-Diaminopyridine Derivatives

2,3-Diaminopyridine and its derivatives are typically synthesized through the reduction of a corresponding nitro-substituted aminopyridine.[4][5] A common route involves the following steps:

-

Nitration: 2-Aminopyridine is nitrated to introduce a nitro group, typically at the 3-position.

-

Reduction: The nitro group of the 2-amino-3-nitropyridine intermediate is then reduced to an amino group to yield 2,3-diaminopyridine. This reduction can be achieved using various reagents, including iron in acidic ethanol or catalytic hydrogenation with a palladium catalyst.[4][6]

Visualizations

Experimental Workflow: Synthesis of 2,3-Diaminopyridinium Salts

Caption: General workflow for the synthesis of 2,3-diaminopyridinium salts.

Hydrogen Bonding Network in 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate

Caption: Key hydrogen bonding interactions in the crystal lattice.

Potential Biological Role of 2,3-Diaminopyridine Derivatives

Derivatives of 2,3-diaminopyridine have been investigated for their biological activity, particularly as antiparasitic agents.[7][8] They serve as precursors for the synthesis of 4-azabenzimidazoles, which have shown promising activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei (the parasite causing African trypanosomiasis).[7][8]

Caption: Synthetic pathway to potential antiparasitic agents.

References

- 1. 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Diamino-pyridinium 4-meth-oxy-quinoline-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopyridinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

Reactivity and stability of 2,3-Diamino-4-methoxypyridine

An In-depth Technical Guide on the Predicted Reactivity and Stability of 2,3-Diamino-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and stability of the novel compound this compound. Due to the limited availability of direct experimental data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous substituted pyridines to forecast its chemical behavior. The guide covers predicted reactivity towards electrophilic and nucleophilic agents, potential degradation pathways, and general protocols for experimental validation. The intended audience for this whitepaper includes professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences who may be considering this or structurally similar scaffolds for drug discovery and development programs.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The specific arrangement and nature of substituents on the pyridine ring can dramatically influence the molecule's physicochemical properties, metabolic stability, and biological activity. This compound is a unique scaffold featuring a combination of electron-donating groups (EDGs) at key positions. This guide aims to provide a predictive understanding of its chemical characteristics to aid in its synthesis, handling, and development.

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents on the pyridine ring.

-

Amino Groups (at C2 and C3): As strong activating, ortho-, para-directing groups, the two amino substituents significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The amino group at the 2-position will strongly activate the 3- and 5-positions, while the amino group at the 3-position will activate the 2-, 4-, and 6-positions.

-

Methoxy Group (at C4): The methoxy group is also an activating, ortho-, para-directing group. It will further enhance the electron density of the ring, particularly at the 3- and 5-positions.

The combined effect of these three electron-donating groups is a highly activated pyridine ring, with the positions most susceptible to electrophilic aromatic substitution predicted to be C5 and C6. Conversely, the high electron density will make the ring less prone to nucleophilic aromatic substitution, unless a leaving group is present.

The basicity of the pyridine nitrogen is expected to be increased by the presence of the electron-donating groups, making it a stronger base compared to unsubstituted pyridine. The amino groups themselves are also basic and can be protonated, acylated, and alkylated.

Predicted Stability and Degradation Pathways

The stability of this compound is a critical parameter for its potential use in drug development. Several degradation pathways can be anticipated under various stress conditions.

-

Oxidative Degradation: The electron-rich nature of the molecule, particularly the presence of two amino groups, makes it susceptible to oxidation. This can lead to the formation of colored impurities and potential loss of biological activity. Common oxidants in a pharmaceutical context include atmospheric oxygen, peroxides, and metal ions.

-

Hydrolytic Degradation: The methoxy group could be susceptible to hydrolysis under strongly acidic conditions, leading to the formation of the corresponding 4-hydroxypyridine derivative. The amino groups are generally stable to hydrolysis.

-

Photodegradation: Many aromatic amines are known to be light-sensitive. Exposure to UV or visible light could initiate degradation pathways, leading to complex mixtures of byproducts.

A summary of predicted stability is presented in Table 1.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate to Low | 2,3-Diamino-4-hydroxypyridine, other hydrolysis products |

| Basic (e.g., 0.1 M NaOH) | High | Minimal degradation expected |

| Oxidative (e.g., 3% H₂O₂) | Low | Oxidized dimers, ring-opened products |

| Thermal (e.g., 80°C) | Moderate | Depends on solid form and presence of impurities |

| Photolytic (e.g., ICH Q1B) | Low to Moderate | Complex mixture of colored degradants |

Experimental Protocols for Stability and Reactivity Assessment

To experimentally validate the predicted stability and reactivity, a series of standardized assays should be performed.

Forced Degradation Studies

Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid drug substance at 80°C for 48 hours.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

At appropriate time points, withdraw samples and quench the degradation process (e.g., by neutralization).

-

Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.

-

Characterize the major degradation products using LC-MS/MS and NMR.

The workflow for this process is illustrated in the following diagram:

Caption: Workflow for Forced Degradation Studies.

Reactivity Screening

Objective: To assess the reactivity of this compound with common reagents used in drug development and formulation.

Protocol:

-

Dissolve this compound in a suitable solvent.

-

React the solution with a panel of common electrophiles (e.g., acyl chlorides, alkyl halides, aldehydes) and nucleophiles (if a suitable derivative with a leaving group is synthesized).

-

Monitor the reactions by an appropriate technique (e.g., TLC, LC-MS) to determine the extent of reaction and identify the products.

-

Pay close attention to reactions with common pharmaceutical excipients that may have reactive functional groups.

Potential Biological Activity and Signaling Pathways

Substituted pyridines are known to interact with a wide range of biological targets. Given the structural features of this compound, it could potentially be investigated for activity as:

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors.

-

Ion Channel Modulators: Certain substituted pyridines are known to modulate the activity of ion channels.

-

GPCR Ligands: The basic nitrogen and hydrogen bond donors/acceptors could facilitate interactions with G-protein coupled receptors.

A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical Targeting of the PI3K/Akt/mTOR Pathway.

Conclusion

While direct experimental data on this compound is not yet publicly available, a comprehensive understanding of its likely chemical behavior can be derived from fundamental principles and data from related compounds. It is predicted to be an electron-rich, reactive molecule, particularly susceptible to electrophilic attack and oxidative degradation. The provided experimental protocols offer a roadmap for the systematic evaluation of its stability and reactivity. For drug development professionals, this molecule represents a novel scaffold with potential for derivatization to target a range of biological pathways. Further experimental work is essential to validate these predictions and fully characterize this promising new chemical entity.

Navigating the Scarcity of 2,3-Diamino-4-methoxypyridine: A Technical Summary for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of niche chemical reagents is a critical starting point for novel investigations. This technical summary addresses the commercial availability of 2,3-Diamino-4-methoxypyridine (CAS No. 127356-16-5), a substituted pyridine with potential applications in medicinal chemistry and materials science. While an exhaustive in-depth guide is hampered by the limited publicly available data for this specific compound, this document compiles the known supplier information, chemical properties, and contextual insights from related molecules to aid in sourcing and research planning.

The investigation into commercially available this compound reveals a landscape of limited suppliers with sparse online documentation. While the compound is listed in the catalogs of several chemical providers, detailed technical data sheets including purity, available quantities, and pricing are not consistently accessible. This scarcity of information underscores the compound's status as a specialized, likely available on a make-to-order basis.

Supplier Landscape

A survey of online chemical directories and supplier websites has identified a handful of potential sources for this compound. Researchers are advised to contact these suppliers directly to inquire about availability, lead times, and to request certificates of analysis.

| Supplier | Product Name | CAS Number | Notes |

| GMR Pharma | This compound | 127356-16-5 | Listed in product catalog; inquiry required for details. |

| Orbit Chem Pharmaceuticals Pvt. Ltd. | This compound | Not explicitly listed, but they carry related compounds. | Listed as "MTO" (Make To Order) in some databases. |

| LabNovo | This compound | 127356-16-5 | Listed in product catalog. |

| Chemstep | 4-methoxypyridine-2,3-diamine | 127356-16-5 | Lists a purity of 95%. |

| BLD Pharm | 4-Methoxypyridine-2,3-diamine | 127356-16-5 | Listed in product catalog. |

It is important to note that the dihydrochloride salt of this compound has also been identified in searches, which may offer altered solubility and handling properties.

Chemical Properties

The available data on the physicochemical properties of this compound and its dihydrochloride salt is limited.

| Property | This compound | This compound Dihydrochloride Salt |

| Molecular Formula | C₆H₉N₃O | C₆H₁₁Cl₂N₃O |

| Molecular Weight | 139.16 g/mol | 212.08 g/mol |

| Appearance | Not specified | Light Brown Solid[1] |

| Purity | 95% (listed by one supplier)[2] | Not specified |

Synthesis and Methodologies

Common synthetic routes to functionalized pyridines often involve:

-

Nitration of a pyridine precursor: Introduction of a nitro group, which can subsequently be reduced to an amino group. For instance, the synthesis of 3,4-diaminopyridine can be achieved by nitrating 4-methoxypyridine, followed by amination and reduction.

-

Nucleophilic aromatic substitution: Displacement of a leaving group (e.g., a halogen) on the pyridine ring with an amino or methoxy group. The synthesis of 2-methoxypyridine-3,4-dicarbonitriles from 2-chloropyridine-3,4-dicarbonitriles via reaction with sodium methoxide is an example of this approach.[3]

-

Reduction of nitropyridines: The reduction of aminonitropyridines is a common final step to introduce a second amino group.

A potential synthetic workflow for a researcher to obtain the target compound, given the commercial scarcity, is outlined below.

Caption: Workflow for sourcing and evaluating a specialized chemical.

Potential Applications: Insights from Related Compounds

While no specific signaling pathways or experimental protocols involving this compound were found, the biological activities of structurally similar diaminopyridines and imidazopyridines (which can be synthesized from diaminopyridines) offer clues to its potential research applications.

-

Kinase Inhibition: Substituted diaminopyrimidines are known to be scaffolds for kinase inhibitors, which are crucial in cancer drug development. The diamino motif can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

-

Antiproliferative and Antiviral Activity: Imidazo[4,5-b]pyridines, synthesized from 2,3-diaminopyridine derivatives, have shown antiproliferative effects on various cancer cell lines and activity against a range of DNA and RNA viruses.[4]

-

Central Nervous System (CNS) Activity: Certain diaminopyridine derivatives have been investigated for their potential in treating neurological disorders.

The logical relationship for exploring the potential of this compound based on the activities of related compounds is depicted below.

Caption: Exploring research avenues based on related compound activities.

References

Synthetic Pathways to 2,3-Diamino-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2,3-Diamino-4-methoxypyridine, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines two primary proposed pathways based on established chemical transformations of pyridine derivatives. The experimental protocols provided are derived from analogous reactions and may require optimization for the target molecule.

Route 1: Synthesis Starting from 2-Chloro-4-methoxypyridine

This approach utilizes the commercially available 2-Chloro-4-methoxypyridine as the starting material. The synthesis proceeds through a three-step sequence involving nitration, amination, and a final reduction.

Logical Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Nitration of 2-Chloro-4-methoxypyridine

This step introduces a nitro group at the 3-position of the pyridine ring.

-

Reaction: 2-Chloro-4-methoxypyridine → 2-Chloro-4-methoxy-3-nitropyridine

-

Reagents and Conditions: A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent for pyridine rings. The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermicity and improve regioselectivity.

-

Proposed Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 2-Chloro-4-methoxypyridine while maintaining the temperature below 10 °C.

-

Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-Chloro-4-methoxy-3-nitropyridine.

-

Step 2: Amination of 2-Chloro-4-methoxy-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

-

Reaction: 2-Chloro-4-methoxy-3-nitropyridine → 2-Amino-4-methoxy-3-nitropyridine

-

Reagents and Conditions: Aqueous or alcoholic ammonia is used as the aminating agent. The reaction is typically carried out under pressure in a sealed vessel at elevated temperatures.

-

Proposed Protocol:

-

Place 2-Chloro-4-methoxy-3-nitropyridine and a concentrated solution of ammonia in ethanol in a high-pressure autoclave.

-

Heat the mixture to 120-150 °C for several hours.

-

After cooling, vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

-

Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine

The final step is the reduction of the nitro group to an amino group to yield the target compound.

-

Reaction: 2-Amino-4-methoxy-3-nitropyridine → this compound

-

Reagents and Conditions: Various reducing agents can be employed for the reduction of aromatic nitro groups, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).

-

Proposed Protocol (using SnCl₂/HCl):

-

Suspend 2-Amino-4-methoxy-3-nitropyridine in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.

-

After the addition, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Make the reaction mixture basic with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Quantitative Data for Route 1 (Based on Analogous Reactions)

| Step | Starting Material | Product | Reagents | Typical Yield | Reference (Analogous Reaction) |

| 1 | 2-Chloro-4-aminopyridine | 2-Chloro-4-amino-3-nitropyridine | HNO₃, H₂SO₄ | 70-85% | [1] |

| 2 | 2-Chloro-3-aminopyridine | 2,3-Diaminopyridine | aq. NH₃, catalyst | 60% | [2] |

| 3 | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | SnCl₂·2H₂O, HCl | 86.4% |

Route 2: Synthesis Starting from 4-Aminopyridine

This alternative pathway begins with the more readily available 4-Aminopyridine and involves a sequence of nitration, chlorination, methoxylation, and reduction.

Logical Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Nitration of 4-Aminopyridine

-

Reaction: 4-Aminopyridine → 4-Amino-3-nitropyridine

-

Reagents and Conditions: Similar to the nitration in Route 1, a mixture of nitric acid and sulfuric acid is used.

-

Proposed Protocol:

-

Dissolve 4-Aminopyridine in concentrated sulfuric acid at a low temperature.

-

Slowly add a mixture of nitric acid and sulfuric acid, maintaining the low temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

Pour the mixture onto ice and neutralize to precipitate the product.

-

Filter, wash with water, and dry the resulting 4-Amino-3-nitropyridine.

-

Step 2: Chlorination of 4-Amino-3-nitropyridine

-

Reaction: 4-Amino-3-nitropyridine → 2-Chloro-4-amino-3-nitropyridine

-

Reagents and Conditions: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Proposed Protocol:

-

Heat a mixture of 4-Amino-3-nitropyridine and phosphorus oxychloride under reflux for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a base to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-Chloro-4-amino-3-nitropyridine.

-

Step 3: Methoxylation of 2-Chloro-4-amino-3-nitropyridine

-

Reaction: 2-Chloro-4-amino-3-nitropyridine → 2-Amino-4-methoxy-3-nitropyridine

-

Reagents and Conditions: Sodium methoxide in methanol is a standard reagent for this type of nucleophilic aromatic substitution.

-

Proposed Protocol:

-

Dissolve 2-Chloro-4-amino-3-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol and heat the mixture under reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield 2-Amino-4-methoxy-3-nitropyridine.

-

Step 4: Reduction of 2-Amino-4-methoxy-3-nitropyridine

This step is identical to the final step in Route 1.

Quantitative Data for Route 2 (Based on Analogous Reactions)

| Step | Starting Material | Product | Reagents | Typical Yield | Reference (Analogous Reaction) |

| 1 | 4-Methoxypyridine | 4-Methoxy-3-nitropyridine | HNO₃, H₂SO₄ | Not specified | [3] |

| 2 | 2-Hydroxy-4-methyl-3-cyanopyridine | 2-Chloro-4-methyl-3-pyridinecarbonitrile | POCl₃ | Not specified | [4] |

| 3 | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | NaOMe, MeOH | 86.5% | |

| 4 | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | SnCl₂·2H₂O, HCl | 86.4% |

Conclusion

The synthesis of this compound can be approached through at least two viable synthetic pathways. Route 1, starting from 2-Chloro-4-methoxypyridine, offers a more direct approach, while Route 2, commencing with 4-Aminopyridine, provides an alternative from a different commercially available starting material. Both routes rely on well-established transformations in pyridine chemistry. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The experimental protocols and quantitative data provided herein, based on analogous transformations, serve as a solid foundation for the development of a robust and efficient synthesis of this compound for research and development purposes. It is recommended that each step be carefully optimized and characterized to ensure the desired purity and yield of the final product.

References

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Theoretical Framework for the Analysis of 2,3-Diamino-4-methoxypyridine: A Methodological Whitepaper

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diamino-4-methoxypyridine belongs to the class of substituted pyridines, a scaffold of significant interest in medicinal chemistry and materials science. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds. This guide provides a roadmap for conducting a thorough theoretical investigation of this compound, which can inform and accelerate experimental research and drug development efforts.

Computational Methodology: A Detailed Protocol

The primary theoretical approach for studying molecules like this compound is Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1] The following protocol outlines a standard computational workflow.

Software and Basis Sets

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. The choice of basis set is crucial for the accuracy of the calculations. A common and effective choice for molecules of this type is the Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for describing molecular geometries and electronic properties. For more precise energy calculations, correlation-consistent basis sets like cc-pVTZ may be employed.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which key structural parameters can be extracted.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to simulate the IR and Raman spectra of the molecule, which can then be compared with experimental data for validation of the theoretical model.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its electronic distribution and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including hybridization, lone pairs, and delocalization of electron density.

Expected Quantitative Data

A theoretical study of this compound would generate a wealth of quantitative data. For clarity and comparative analysis, this data should be presented in a structured tabular format.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-N(amino) | Hypothetical Value |

| Bond Length | C3-N(amino) | Hypothetical Value |

| Bond Length | C4-O(methoxy) | Hypothetical Value |

| Bond Angle | N1-C2-C3 | Hypothetical Value |

| Dihedral Angle | C2-C3-C4-O | Hypothetical Value |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(N-H) stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Amino group N-H stretching |

| ν(C-O) stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Methoxy group C-O stretching |

| Ring breathing | Hypothetical Value | Hypothetical Value | Hypothetical Value | Pyridine ring vibration |

Table 3: Key Electronic Properties

| Property | Value (eV or Debye) |

| HOMO Energy | Hypothetical Value |

| LUMO Energy | Hypothetical Value |

| HOMO-LUMO Gap | Hypothetical Value |

| Dipole Moment | Hypothetical Value |

Visualizing Theoretical Workflows and Relationships

Diagrams are essential for representing the logical flow of a computational study and the relationships between different calculated properties.

Caption: Workflow for the theoretical study of this compound.

Caption: Interrelationship of calculated properties and chemical reactivity.

Conclusion

While direct theoretical studies on this compound are yet to be published, the computational methodologies outlined in this guide provide a clear and robust framework for its investigation. By employing Density Functional Theory, researchers can gain significant insights into the structural, vibrational, and electronic properties of this molecule. The resulting data, when presented in a structured and clear manner, will be invaluable for guiding synthetic efforts, understanding reaction mechanisms, and predicting the potential biological activity of this compound and its derivatives. This theoretical approach serves as a powerful and cost-effective tool in the modern drug discovery and materials science landscape.

References

Potential Biological Activities of 2,3-Diamino-4-methoxypyridine: A Technical Guide

Introduction

2,3-Diamino-4-methoxypyridine is a substituted diaminopyridine. The diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a methoxy group at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and metabolic stability. This technical guide summarizes the potential biological activities of this compound by examining the known activities of its structural analogs.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for a range of therapeutic applications including:

-

Neurodegenerative Diseases: As an analog of 3,4-diaminopyridine, it may possess potassium channel blocking activity.

-

Oncology: Derivatives of diaminopyridines are precursors to potent inhibitors of dihydrofolate reductase (DHFR) and PI3K/mTOR signaling pathways.

-

Infectious Diseases: The 2,3-diaminopyridine core is found in compounds with anti-malarial and anti-trypanosomal activities.

-

Inflammatory Diseases: The related 3-amino-4-methoxypyridine has been used in the development of anti-inflammatory agents.

Potential Mechanisms of Action

Potassium Channel Blockade

The most well-characterized biological activity of a diaminopyridine is the potassium channel blockade exhibited by 3,4-diaminopyridine (Amifampridine). This compound is used to treat Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder that disrupts the communication between nerves and muscles.

Signaling Pathway:

By blocking voltage-gated potassium channels on presynaptic nerve terminals, 3,4-diaminopyridine prolongs the duration of the action potential. This leads to an increased influx of calcium ions, which in turn enhances the release of the neurotransmitter acetylcholine into the neuromuscular junction, thereby improving muscle contraction.

Methodological & Application

Application Notes and Protocols: Condensation Reactions of 2,3-Diamino-4-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diamino-4-methoxypyridine is a crucial building block in synthetic organic and medicinal chemistry. Its vicinal diamino groups provide a reactive site for condensation reactions with a variety of electrophilic partners, leading to the formation of fused heterocyclic systems. These resulting scaffolds, such as imidazo[4,5-b]pyridines and pteridines, are of significant interest due to their diverse biological activities, which include potential as antimicrobial, antiviral, and anticancer agents.[1][2][3] This document provides a detailed experimental protocol for a representative condensation reaction and summarizes key data for related transformations.

Experimental Data Summary

The following table summarizes typical quantitative data for condensation reactions involving 2,3-diaminopyridines with various carbonyl-containing compounds to form imidazo[4,5-b]pyridine derivatives. The data is compiled from analogous reactions reported in the literature.

| Condensation Partner | Reagent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Substituted Aryl Aldehyde | Air (Oxidative Cyclocondensation) | Water | 10-12 | 100 | 83-87 |

| Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Ethanol | Not Specified | Reflux | 63 |

| 1,1'-Carbonyldiimidazole (CDI) | None | Not Specified | Not Specified | Not Specified | Not Specified |

| Formic Acid | None | Not Specified | Not Specified | Not Specified | Not Specified |

| Glyoxal | Acetic Acid | Acetic Acid | Not Specified | Reflux | Good |

Detailed Experimental Protocol: Synthesis of 2-Aryl-7-methoxy-3H-imidazo[4,5-b]pyridines

This protocol describes the one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives via an air-oxidative cyclocondensation reaction.[4]

Materials:

-

This compound

-

Substituted aryl aldehyde (e.g., 4-nitrobenzaldehyde)

-

Deionized Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 139 mg).

-

Addition of Reactants: To the flask, add the substituted aryl aldehyde (1.1 mmol) and deionized water (20 mL).

-

Reaction Conditions: The reaction mixture is then heated to reflux (100 °C) with vigorous stirring. The reaction is open to the atmosphere to allow for air oxidation.

-

Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 10-12 hours.

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Drying and Characterization: The purified product is dried under vacuum to a constant weight. The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Below are diagrams illustrating the key reaction pathway and the experimental workflow.

Caption: Condensation of this compound.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2,3-Diamino-4-methoxypyridine in Medicinal Chemistry

Application Note: While specific medicinal chemistry applications and detailed biological data for 2,3-Diamino-4-methoxypyridine are not extensively documented in publicly available literature, the closely related 2,3-diaminopyridine scaffold serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This structural motif is particularly valuable for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are recognized as "privileged structures" in drug discovery. These resulting compounds have shown significant potential in targeting various signaling pathways implicated in cancer and inflammatory diseases.

The primary utility of the 2,3-diaminopyridine core lies in its ability to undergo cyclization reactions with various electrophiles to form the rigid, bicyclic imidazo[4,5-b]pyridine system. This scaffold is isosteric to purines, allowing its derivatives to interact with a range of biological targets, including protein kinases.

Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine scaffold, which can be synthesized from 2,3-diaminopyridine precursors, have demonstrated a broad spectrum of pharmacological activities.[1] They have been investigated as:

-

Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[2] Dysregulation of kinase activity is a hallmark of cancer, making these compounds promising candidates for anticancer drug development.[3]

-

Anticancer Agents: The antiproliferative activity of these compounds has been demonstrated against a variety of cancer cell lines.[4][5]

-

Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory agents, for example, through the inhibition of cyclooxygenase (COX) enzymes.[5]

-

Antiviral and Antibacterial Agents: Some compounds within this class have exhibited antiviral and antibacterial properties.[4]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative imidazo[4,5-b]pyridine derivatives, showcasing the potential of the 2,3-diaminopyridine scaffold in generating potent bioactive molecules.

| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3f | COX-1 | Enzyme Inhibition | 21.8 | [5] |

| COX-2 | Enzyme Inhibition | 9.2 | [5] | |

| Imidazo[4,5-b]pyridine Derivative | K562 (Leukemia) | Cytotoxicity | ~42-57 | [5] |

| MCF-7 (Breast Cancer) | Cytotoxicity | ~44-72 | [5] | |

| SaOS2 (Osteosarcoma) | Cytotoxicity | ~52.5-71.5 | [5] | |

| Amidino-substituted Derivative 10 | Colon Carcinoma | Antiproliferative | 0.4 | [6] |

| Amidino-substituted Derivative 14 | Colon Carcinoma | Antiproliferative | 0.7 | [6] |

| E. coli | Antibacterial (MIC) | 32 | [4] |

Experimental Protocols

General Protocol for the Synthesis of Imidazo[4,5-b]pyridines

This protocol describes a general method for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors via condensation with aldehydes.

Materials:

-

2,3-Diaminopyridine derivative (1.0 eq)

-

Substituted aldehyde (1.1 eq)

-

Ethanol

-